3-(3-Ethyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- is an organic compound that belongs to the class of nitriles and pyrazoles. This compound is characterized by the presence of a benzonitrile group attached to a pyrazole ring, which is further substituted with an ethyl group and a keto group. The molecular formula of this compound is C12H11N3O, and it has a molecular weight of 213.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4,5-dihydro-5-oxo-1H-pyrazole, which is then reacted with benzonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction and improve the efficiency of the process is also common in industrial settings .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Scientific Research Applications
Benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The pyrazole ring is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling and metabolism . The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- Benzonitrile, 4-(4,5-dihydro-4-methyl-5-oxo-1,3,4-oxadiazol-2-yl)-
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)-benzonitrile
Comparison: Benzonitrile, 3-(3-ethyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)- is unique due to the presence of both the benzonitrile and pyrazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1153040-56-2 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(3-ethyl-5-oxo-4H-pyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-10-7-12(16)15(14-10)11-5-3-4-9(6-11)8-13/h3-6H,2,7H2,1H3 |
InChI Key |
SORALJVFFWJGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.